

Application Notes and Protocols for Antibody Conjugation with NBD-X, SE

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Compound of Interest

Compound Name: Nbd-X, SE

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Introduction

This document provides a comprehensive guide for the conjugation of antibodies with the amine-reactive fluorescent dye, **NBD-X, SE** (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate). **NBD-X, SE** is a valuable tool for labeling antibodies and other proteins due to its environmental sensitivity and reactivity with primary amines.[1][2] The succinimidyl ester (SE) moiety reacts with primary amino groups, such as the side chain of lysine residues, to form a stable amide bond.[3] The "X" spacer, a six-carbon chain, provides separation between the dye and the protein, which can help to maintain the protein's biological activity and increase labeling sensitivity.[4] This protocol offers a step-by-step guide from antibody preparation to the characterization of the final conjugate.

Materials and Methods

Materials Required

- Antibody (IgG) of interest
- **NBD-X, SE** (MW: 391.34 g/mol)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

- Purification/Exchange Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Size-Exclusion Chromatography column (e.g., Sephadex G-25)
- Spectrophotometer
- Microcentrifuge tubes
- Pipettes and tips
- Rotator or shaker

Experimental Protocols

1. Preparation of Antibody and **NBD-X, SE** Solutions

- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer to a final concentration of 5-10 mg/mL.
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer before use.
- **NBD-X, SE** Stock Solution Preparation:
 - Immediately before use, dissolve **NBD-X, SE** in anhydrous DMSO to a concentration of 10 mg/mL.
 - Vortex briefly to ensure the dye is fully dissolved. **NBD-X, SE** is not stable in solution for extended periods.

2. Antibody Conjugation with **NBD-X, SE**

- While gently vortexing the antibody solution, slowly add the calculated volume of the **NBD-X, SE** stock solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.
- Protect the reaction from light by wrapping the tube in aluminum foil.
- Incubate the reaction at room temperature for 1 hour with continuous stirring or rotation.

3. Purification of the Antibody-NBD Conjugate

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored band to elute is the antibody-NBD conjugate. The second, slower-moving band is the unconjugated dye.
- Collect the fractions containing the purified conjugate.

4. Characterization of the Antibody-NBD Conjugate

- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of NBD (approximately 466 nm, A_{max}).
 - Calculate the protein concentration, correcting for the absorbance of NBD at 280 nm.
 - Calculate the DOL using the following formulas:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

$$\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

- CF is the correction factor for the absorbance of NBD at 280 nm (A₂₈₀ / A_{max}). For NBD, this is approximately 0.11.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
- ϵ_{dye} is the molar extinction coefficient of NBD at its A_{max} (~22,000 M⁻¹cm⁻¹).

The optimal DOL for most antibodies is typically between 2 and 10.

Data Presentation

Table 1: Properties of **NBD-X, SE**

Property	Value	Reference
Molecular Weight	391.34 g/mol	
Excitation Maximum (Ex)	~466 nm	
Emission Maximum (Em)	~535 nm	
Solubility	DMSO, DMF	
Reactive Group	Succinimidyl Ester (SE)	
Reactivity	Primary Amines	
Storage	-20°C, protect from light	

Table 2: Representative Quantitative Data for Antibody-NBD Conjugation

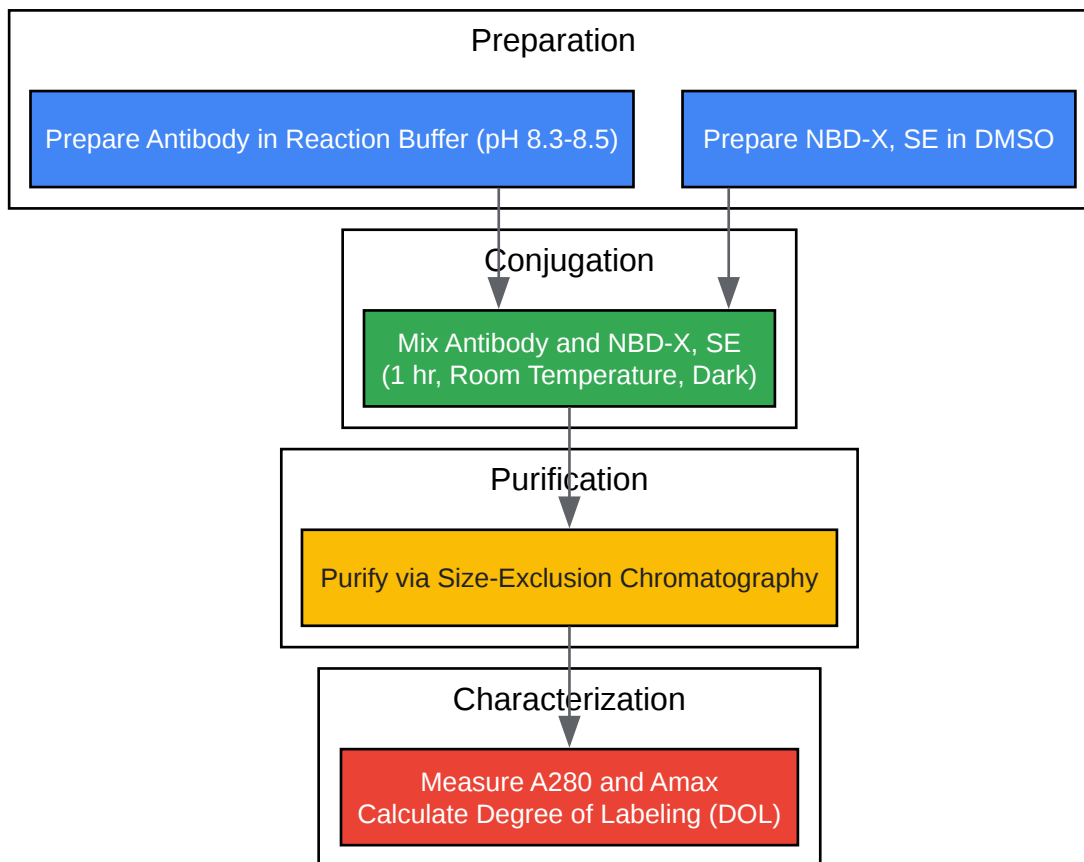
Molar Ratio (Dye:Antibody)	Degree of Labeling (DOL)	Antibody Recovery (%)	Relative Activity (%)
5:1	2.8	92	98
10:1	5.2	90	95
15:1	8.1	88	85
20:1	11.5	85	70

Note: Data are representative and may vary depending on the specific antibody and reaction conditions.

Visualizations

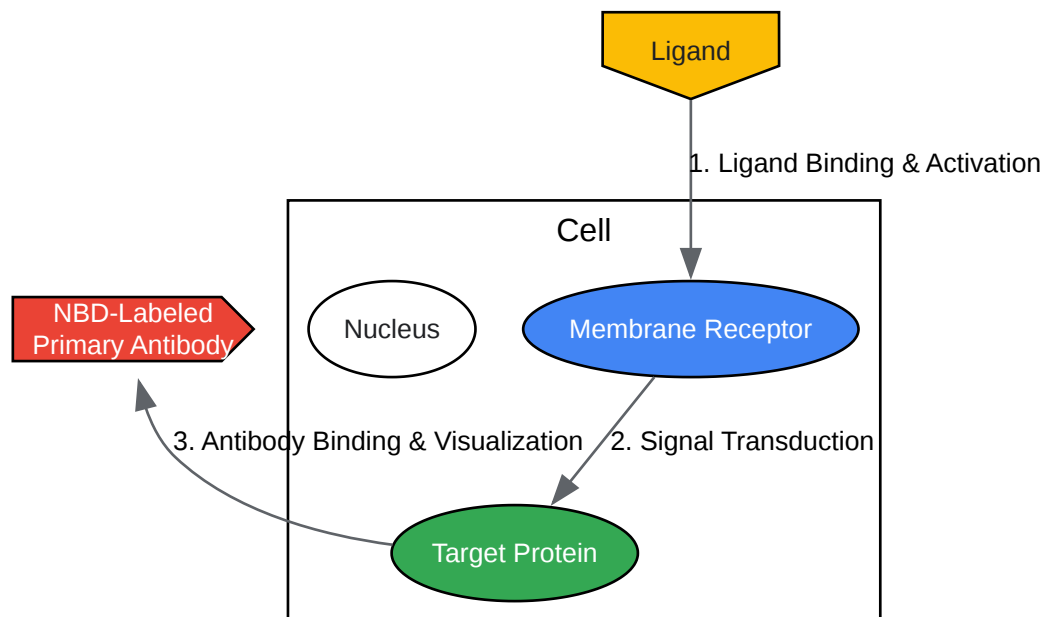
Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Antibody Conjugation with NBD-X, SE

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Caption: Workflow for **NBD-X, SE** antibody conjugation.

Application of NBD-Labeled Antibody in Immunofluorescence

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Caption: Using NBD-labeled antibodies in immunofluorescence.

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